Chlorination Yield Superiority: 96% of Theory Achieved for the 2-Chloro Derivative vs. 85–90% Reported for the 2-Bromo Analogue
In a direct comparison within the patent literature, the selective chlorination of 1-amino-4-hydroxyanthraquinone in 90–100% sulfuric acid at 60°C afforded 1-amino-2-chloro-4-hydroxyanthraquinone in a yield of 96% of theory with a purity of 95.2% by weight [1]. By contrast, the bromination–hydroxylation pathway for preparing the corresponding 1-amino-2-bromo-4-hydroxyanthraquinone is reported to provide yields in the range of 85–90% of theory, with a purity of up to 97% [2]. Under the chlorination conditions described, the formation of the undesirable 2,4-dichlorinated by-product is negligible in practice [1], whereas the bromination route proceeds via a 1-amino-2,4-dibromoanthraquinone intermediate that requires subsequent hydroxylation, introducing an additional processing stage and associated yield losses [2].
| Evidence Dimension | Synthetic yield and product purity from the respective halogenated 1-amino-4-hydroxyanthraquinone intermediate |
|---|---|
| Target Compound Data | Yield: 96% of theory; Purity: 95.2% by weight (chlorination route) |
| Comparator Or Baseline | 1-Amino-2-bromo-4-hydroxyanthraquinone: Yield: 85–90% of theory; Purity: up to 97% (bromination–hydroxylation route) |
| Quantified Difference | Yield advantage of approximately +6 to +11 percentage points for the chloro derivative; purity is comparable within ±2 percentage points |
| Conditions | Chlorination: Cl₂ gas, 96% H₂SO₄, 60°C, FeCl₃ catalyst. Bromination: Br₂, 70–95% H₂SO₄, 60–140°C, then SO₃/H₃BO₃ hydroxylation. |
Why This Matters
For industrial procurement, a 6–11% higher theoretical yield translates directly into reduced raw material cost per kilogram of product, lower waste generation, and a simpler single-step process compared to the two-stage bromination–hydroxylation sequence.
- [1] Epple, G. (BASF AG). Preparation of 1-amino-2-chloro-4-hydroxyanthraquinone. U.S. Patent 4,997,960, issued March 5, 1991. Example 3: Yield 96% of theory, purity 95.2 wt%. View Source
- [2] Assignee: Ciba-Geigy AG. Process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone. U.S. Patent 4,235,789, issued November 25, 1980. Yields of 85–90% of theory; purity up to 97%. View Source
